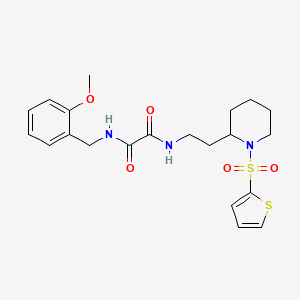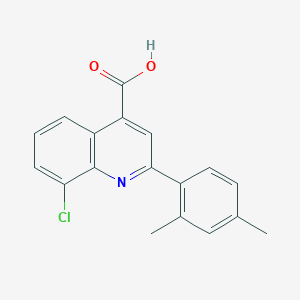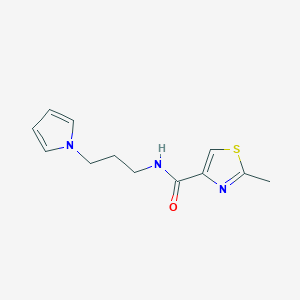
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a novel synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology The compound is noted for its complex structure, integrating isoquinoline, butynyl, furan, and isoxazole moieties, which confer unique biochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves several key steps:
Formation of Isoquinoline Moiety: : The isoquinoline nucleus can be synthesized via the Pomeranz-Fritsch or Bischler-Napieralski reactions.
Butynylation: : Introduction of the but-2-yn-1-yl group is achieved using palladium-catalyzed coupling reactions such as the Sonogashira coupling.
Isoxazole Formation: : The isoxazole ring is often synthesized through 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Furan Attachment: : The furan ring can be introduced through the Vilsmeier-Haack or Paal-Knorr synthesis.
Industrial Production Methods
For industrial production, these synthetic steps can be optimized for scale-up by focusing on cost efficiency and minimizing reaction times. Continuous flow reactors and automated synthesis platforms can be utilized to streamline the process, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions
N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized at the furan and isoxazole rings using oxidizing agents like hydrogen peroxide or KMnO4.
Reduction: : Reduction reactions typically target the isoxazole moiety, using agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the isoquinoline ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: : H2O2, KMnO4
Reduction: : LiAlH4, NaBH4
Substitution: : Br2, NaNH2
Major Products Formed
The major products formed from these reactions can include various derivatives with modified functional groups, such as hydroxylated, halogenated, or deoxygenated species.
科学的研究の応用
The compound’s multifaceted structure makes it a valuable tool in several areas:
Chemistry: : It is used as a building block for more complex molecules and in the study of reaction mechanisms.
Biology: : The compound has potential as a bioactive molecule with diverse biological effects.
Medicine: : Research is ongoing into its potential therapeutic uses, including as an anti-cancer or neuroprotective agent.
Industry: : It finds applications in material science for developing novel polymers and other advanced materials.
作用機序
The exact mechanism of action for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide remains an active area of research. its effects are believed to be mediated through interactions with molecular targets such as enzymes, receptors, and ion channels. The isoquinoline and isoxazole rings are likely involved in binding interactions, while the butynyl and furan groups may influence the compound’s overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
When compared with similar compounds, such as those containing individual isoquinoline, isoxazole, or furan moieties, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide stands out for its hybrid structure, which combines multiple pharmacophoric elements in a single molecule. This uniqueness could potentially enhance its efficacy and specificity in biological applications.
List of Similar Compounds
3,4-Dihydroisoquinoline derivatives
Butynyl-containing compounds
Furanyl isoxazole derivatives
N-(but-2-yn-1-yl)carboxamide analogs
This detailed article offers an in-depth look at this compound, providing a comprehensive resource for researchers and enthusiasts alike.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-21(18-14-20(27-23-18)19-8-5-13-26-19)22-10-3-4-11-24-12-9-16-6-1-2-7-17(16)15-24/h1-2,5-8,13-14H,9-12,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQKQLOKVDGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2614993.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2614997.png)

![ethyl 4-(2-{[5-(4-nitrobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2615001.png)




![6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615009.png)
![6-chloro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2615010.png)
![3-Amino-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-5-thiol](/img/structure/B2615014.png)


